![molecular formula C13H17N7O3S B2801820 1-methanesulfonyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1448078-44-1](/img/structure/B2801820.png)
1-methanesulfonyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-Methanesulfonyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core linked to a pyrimidine-triazole scaffold and a methanesulfonyl group. The methanesulfonyl group may improve metabolic stability and solubility compared to non-sulfonated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: This step often involves the condensation of appropriate aldehydes or ketones with amidines or guanidines.
Coupling of the Triazole and Pyrimidine Rings: This can be done using cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the Piperidine Ring: This step may involve nucleophilic substitution reactions.
Addition of the Methylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.
Reduction: Reduction reactions could target the triazole or pyrimidine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced heterocycles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, compounds containing triazole and pyrimidine rings are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds with triazole and pyrimidine rings can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its activity.
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and pharmacological implications. Below is a detailed analysis:
Structural Analogs with Pyrimidine-Triazole Scaffolds
- 1-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide (): Key Differences: Replaces the methanesulfonyl group with a second triazole ring. Implications: The dual-triazole structure may enhance target binding through increased hydrogen bonding but could reduce solubility due to higher hydrophobicity.
Analogs with Alternative Heterocyclic Cores
- N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3, ):
- Core Structure : Pyrazolo[3,4-b]pyridine instead of pyrimidine.
- Substituents : Ethyl, methyl, and phenyl groups.
- Molecular Weight : 374.4 g/mol (vs. ~350–370 g/mol estimated for the target compound).
- Implications : The bulkier pyrazolopyridine core may improve selectivity for specific kinase targets but reduce cell permeability compared to the pyrimidine-based compound .
Functional Group Variations
2-Chloro-N-[4-(2-furanyl)-2-pyrimidinyl]acetamide (CAS 832740-97-3, ):
1-(2-Chlorobenzyl)piperidine-3-carbohydrazide (CAS 832741-13-6, ):
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Target Selectivity : The pyrimidine-triazole core in the target compound may offer broader kinase inhibition compared to pyrazolopyridine analogs, which are often optimized for specific targets like JAK or CDK kinases .
- Metabolic Stability : The methanesulfonyl group likely enhances resistance to cytochrome P450-mediated metabolism compared to carbohydrazide or chloroacetamide analogs .
- Solubility : While sulfonyl groups typically improve aqueous solubility, dual-triazole analogs () may suffer from aggregation in physiological conditions .
Properties
IUPAC Name |
1-methylsulfonyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O3S/c1-24(22,23)19-4-2-10(3-5-19)13(21)18-11-6-12(16-8-15-11)20-9-14-7-17-20/h6-10H,2-5H2,1H3,(H,15,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXQOZFWQXPPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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